Tedizolid, chemically known as [(5R)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate, is a second-generation oxazolidinone antibacterial agent. [, ] It is the active moiety of the prodrug Tedizolid phosphate. [, ] Tedizolid is classified as a protein synthesis inhibitor, specifically targeting bacterial ribosomes. [, ] It is a potent antibacterial agent, exhibiting activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE). [, ] Tedizolid is also effective against some linezolid-resistant strains. [] It exhibits a favorable pharmacokinetic profile, allowing for once-daily dosing and convenient intravenous-to-oral conversion. []
Tedizolid is classified as an oxazolidinone antibiotic. Its development was spearheaded by Cubist Pharmaceuticals, which focused on creating compounds that could effectively combat resistant bacterial strains. The compound is synthesized as tedizolid phosphate, which serves as a prodrug that converts to the active form, tedizolid, upon administration .
The synthesis of tedizolid involves several steps to ensure high purity and yield. The primary method includes:
Tedizolid has a complex molecular structure characterized by its oxazolidinone core. The chemical formula for tedizolid phosphate is C₁₈H₁₈F₃N₄O₅P, with a molecular weight of approximately 404.32 g/mol. Its structure features:
The molecular structure allows for effective binding to bacterial ribosomes, inhibiting protein synthesis .
Tedizolid undergoes various chemical reactions during its synthesis and metabolism:
Tedizolid functions by inhibiting bacterial protein synthesis. It binds specifically to the 23S ribosomal ribonucleic acid component of the 50S subunit of bacterial ribosomes. This binding prevents the formation of functional ribosomes necessary for protein synthesis, effectively halting bacterial growth and replication.
The pharmacokinetic/pharmacodynamic relationship indicates that the area under the concentration-time curve (AUC) relative to the minimum inhibitory concentration (MIC) is crucial for determining therapeutic efficacy. For tedizolid, an AUC24/MIC ratio of at least 3 is associated with successful treatment outcomes against susceptible pathogens .
Tedizolid exhibits several important physical and chemical properties:
Tedizolid is primarily used in clinical settings for the treatment of acute bacterial skin and skin structure infections caused by susceptible gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its favorable pharmacokinetic profile allows for once-daily dosing, enhancing patient compliance compared to other antibiotics that require more frequent administration.
Additionally, ongoing research continues to explore its potential applications against other resistant bacterial infections, making it a significant compound in the fight against antibiotic resistance .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: